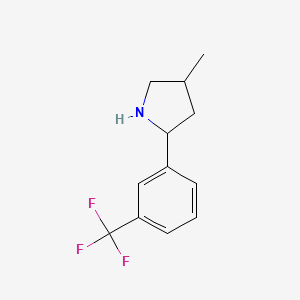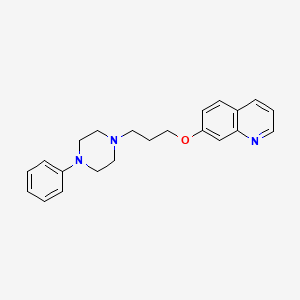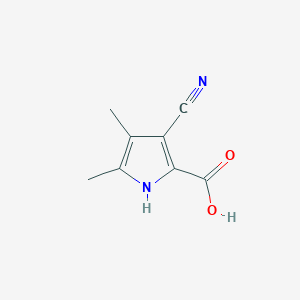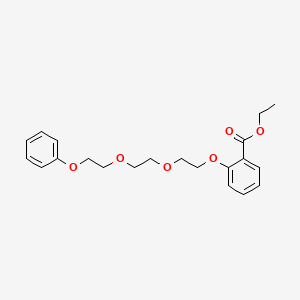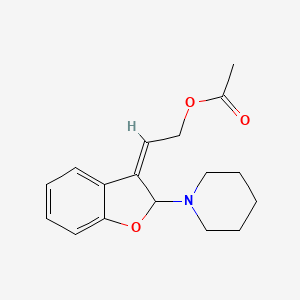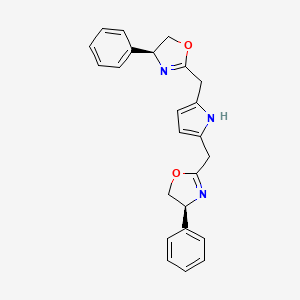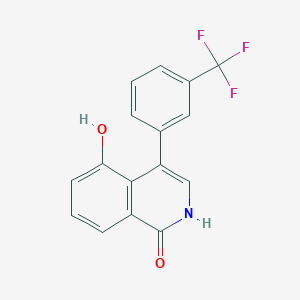
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family This compound is characterized by the presence of a hydroxy group at the 5th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and an isoquinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the isoquinolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinolinones depending on the reagents used.
科学研究应用
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The isoquinolinone core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3-(Trifluoromethyl)phenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group.
5-Hydroxy-4-phenylisoquinolin-1(2H)-one: Lacks the trifluoromethyl group.
5-Hydroxy-4-(3-methylphenyl)isoquinolin-1(2H)-one: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets.
属性
CAS 编号 |
656234-32-1 |
|---|---|
分子式 |
C16H10F3NO2 |
分子量 |
305.25 g/mol |
IUPAC 名称 |
5-hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)10-4-1-3-9(7-10)12-8-20-15(22)11-5-2-6-13(21)14(11)12/h1-8,21H,(H,20,22) |
InChI 键 |
HPMJNTDEZPOSSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C3=C2C(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


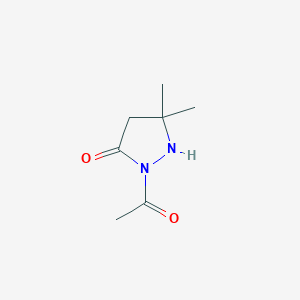
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
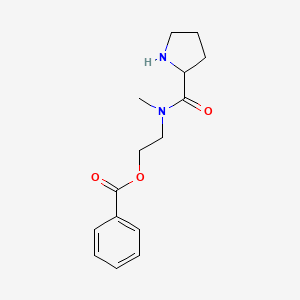
![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
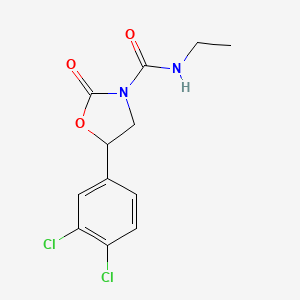
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)
